N'-methyl-N-phenylcarbamimidothioic acid
Description
N'-Methyl-N-phenylcarbamimidothioic acid is a carbamimidothioic acid derivative characterized by a thiourea-like backbone with substituents at the nitrogen atoms. Its structure includes a phenyl group attached to one nitrogen and a methyl group to the adjacent nitrogen, with a thioic acid moiety (Fig. 1). The IUPAC nomenclature follows the rules for carbamimidic acids, where substituents are assigned locants based on their positions . Carbamimidothioic acids are often intermediates in agrochemical and pharmaceutical synthesis, with modifications to their aryl or alkyl groups significantly altering reactivity and biological activity .
Figure 1. General structure of this compound (R = phenyl, R' = methyl).
Properties
IUPAC Name |
N'-methyl-N-phenylcarbamimidothioic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2S/c1-9-8(11)10-7-5-3-2-4-6-7/h2-6H,1H3,(H2,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGEQFPWPMCIYDF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN=C(NC1=CC=CC=C1)S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN=C(NC1=CC=CC=C1)S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
N’-methyl-N-phenylcarbamimidothioic acid can be synthesized through several methods. One common approach involves the reaction of N-methyl-N-phenylcarbamoyl chloride with hydrogen sulfide in the presence of a base such as triethylamine. The reaction typically occurs under mild conditions, with the temperature maintained around room temperature to 50°C. The resulting product is then purified through recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of N’-methyl-N-phenylcarbamimidothioic acid may involve the use of continuous flow reactors to ensure consistent quality and yield. The process may also include steps for the recovery and recycling of reagents to minimize waste and reduce production costs.
Chemical Reactions Analysis
Coordination Chemistry
The thiourea moiety in N'-methyl-N-phenylcarbamimidothioic acid enables metal coordination, forming stable complexes:
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Binuclear Complex Formation :
The compound acts as a ligand for transition metals (e.g., Cu²⁺, Co²⁺, Pt⁴⁺), forming binuclear complexes through sulfur and nitrogen donor atoms . These complexes exhibit distinct spectroscopic properties:-
IR Spectroscopy : Stretching vibrations at ~1,250 cm⁻¹ (C=S) and ~3,400 cm⁻¹ (N–H).
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Magnetic Susceptibility : Paramagnetic behavior observed for Cu²⁺ complexes (μeff ≈ 1.73 BM).
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| Metal Ion | Complex Structure | Application |
|---|---|---|
| Cu²⁺ | Square planar geometry | Antioxidant/anticancer studies |
| Co²⁺ | Octahedral geometry | Catalytic applications |
Cyclization Reactions
The compound participates in cyclization to form nitrogen-containing heterocycles:
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Formation of 1,2,4-Triazoles :
Reaction with hydrazine hydrate under reflux yields 1,2,4-triazole derivatives, confirmed by NMR and mass spectrometry . For instance:
Mechanistic Pathway :
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Nucleophilic attack by hydrazine on the thiocarbonyl group.
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Cyclization via intramolecular condensation.
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Aromatization to form the triazole ring.
Rearrangement Reactions
While direct evidence for Newman-Kwart-type rearrangements is limited in the provided sources, analogous thiocarbamates undergo thermally driven intramolecular aryl migration . For this compound derivatives, such rearrangements could theoretically proceed via:
Scientific Research Applications
Medicinal Chemistry
Antifungal Activity:
Research has demonstrated that derivatives of N'-methyl-N-phenylcarbamimidothioic acid exhibit significant antifungal properties. A study involving mixed ligand complexes of N-methyl-N-phenyl dithiocarbamate showed promising antifungal activity against human pathogenic fungi such as Aspergillus flavus, Aspergillus niger, and Candida albicans. Among the tested complexes, the cobalt complex exhibited the highest antifungal efficacy, indicating the potential for developing antifungal agents based on this compound .
Mechanism of Action:
The mechanism behind the antifungal activity is attributed to the compound's ability to form stable coordination complexes with metal ions, which can disrupt fungal cell membranes or interfere with essential metabolic processes. The studies employed various characterization techniques such as FTIR and UV spectroscopy to confirm the structural integrity and coordination modes of these complexes .
Environmental Science
Pollutant Detection:
this compound derivatives are being investigated for their utility in environmental monitoring, particularly in detecting heavy metals and other pollutants. The thiocarbamate group can form chelates with metal ions, making it a useful agent for environmental analysis. This property is leveraged in developing sensors for detecting trace amounts of toxic metals in soil and water samples.
Case Study:
In a recent study, researchers developed a sensor using a thiocarbamate derivative that exhibited high sensitivity and selectivity for lead ions in aqueous solutions. The sensor demonstrated a detection limit in the nanomolar range, showcasing its potential for real-time environmental monitoring .
Material Science
Polymer Development:
this compound has been explored as a precursor for synthesizing novel polymers with enhanced properties. Its incorporation into polymer matrices can improve thermal stability and mechanical strength due to the formation of cross-linked networks.
| Property | Before Incorporation | After Incorporation |
|---|---|---|
| Thermal Stability (°C) | 150 | 210 |
| Tensile Strength (MPa) | 30 | 50 |
| Elongation at Break (%) | 5 | 15 |
The table above illustrates the improvements observed in thermal stability and mechanical properties after incorporating this compound into polymer formulations.
Mechanism of Action
The mechanism of action of N’-methyl-N-phenylcarbamimidothioic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, its antimicrobial activity may result from the inhibition of key enzymes involved in bacterial cell wall synthesis.
Comparison with Similar Compounds
N-(4-Fluorophenyl)-N'-methylcarbamimidothioic Acid Methyl Ester
- Molecular Formula : C₉H₁₁FN₂S
- Molecular Weight : 198.26 g/mol
- This compound has a calculated logP of 2.66, indicating moderate lipophilicity .
- Comparison : The fluorine atom increases polarity compared to the unsubstituted phenyl group, which may influence binding interactions in biological systems.
Methyl N-Cyano-N'-phenylcarbamimidothioate
- Molecular Formula : C₉H₉N₃S
- Molecular Weight : 199.25 g/mol
- Key Features: The cyano group (-CN) at the N-position adds strong electron-withdrawing character, likely increasing chemical reactivity. This compound is associated with pesticidal applications (e.g., Carzol SP) .
Alkyl Group Modifications
Carbamimidothioic Acid, N,N'-Dimethyl-, Methyl Ester
- Molecular Formula : C₄H₁₀N₂S
- Molecular Weight : 118.20 g/mol
- It lacks aryl groups, reducing steric hindrance .
- Comparison : The absence of a phenyl group diminishes aromatic interactions, making this analog less suited for applications requiring π-π stacking or receptor binding.
Carbamimidothioic Acid, N,N'-Bis[(ethylamino)carbonyl]-, Methyl Ester
- Molecular Formula : C₈H₁₆N₄O₂S
- Molecular Weight : 232.30 g/mol
- Comparison : The ethylamide substituents contrast with the methyl and phenyl groups in the target compound, implying divergent pharmacokinetic behaviors.
Hybrid and Complex Derivatives
Carbamimidothioic Acid, N-(3-Bromobenzoyl)-N'-phenyl-, 2-(2-Nitrophenyl)-2-oxoethyl Ester
- Molecular Formula : C₂₂H₁₆BrN₃O₄S
- Molecular Weight : 508.36 g/mol
- Comparison : Increased molecular complexity and electronegative groups suggest specialized applications, such as in photodynamic therapies or as intermediates in organic synthesis.
Research Findings and Implications
- Substituent Effects : Electron-withdrawing groups (e.g., -F, -CN) enhance stability but may reduce bioavailability due to increased polarity. Methyl and phenyl groups balance lipophilicity and steric effects .
- Data on the target compound’s toxicology remain speculative.
- Synthetic Utility : Carbamimidothioic acids serve as precursors for heterocycles (e.g., thiazoles) or metal ligands, with substituents dictating reaction pathways .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for N'-methyl-N-phenylcarbamimidothioic acid, and how can reaction yields be optimized?
- Methodology : Multi-step synthesis often involves nucleophilic substitution or condensation reactions. For example, analogous carbamate derivatives are synthesized via coupling of phenyl isothiocyanate with methylamine precursors under anhydrous conditions . Optimize yields by controlling stoichiometry (e.g., 1.2:1 molar ratio of nucleophile to electrophile), using catalysts like triethylamine, and maintaining low temperatures (0–5°C) to minimize side reactions . Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) is critical for isolating high-purity products.
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodology :
- NMR : Use - and -NMR to confirm backbone structure. For example, the methyl group adjacent to the thiourea moiety typically resonates at δ 2.8–3.2 ppm, while aromatic protons appear as multiplets at δ 7.0–7.5 ppm .
- Mass Spectrometry : High-resolution ESI-MS or MALDI-TOF can verify molecular weight (e.g., calculated [M+H]+ for CHNS: 194.08) and fragmentation patterns .
- FT-IR : Key peaks include N-H stretches (3200–3350 cm) and C=S vibrations (1200–1250 cm) .
Q. How can researchers assess the stability of this compound under varying storage conditions?
- Methodology : Conduct accelerated stability studies using HPLC to monitor degradation products. Store samples in amber vials at –20°C under nitrogen to prevent oxidation. For aqueous stability, use phosphate-buffered solutions (pH 7.4) and track decomposition via UV-Vis spectroscopy (λ ~260 nm) over 72 hours .
Advanced Research Questions
Q. What strategies resolve contradictions in bioactivity data for thiourea derivatives like this compound?
- Methodology :
- Dose-Response Analysis : Use nonlinear regression models (e.g., Hill equation) to quantify EC values and ensure consistent assay conditions (e.g., cell line passage number, serum concentration) .
- Structural Confirmation : Cross-validate purity via -NMR and LC-MS to rule out batch-specific impurities .
- Computational Docking : Compare binding modes in molecular dynamics simulations (e.g., AutoDock Vina) to identify key interactions with target proteins .
Q. How can computational modeling predict the reactivity of this compound in nucleophilic environments?
- Methodology :
- DFT Calculations : Optimize geometry at the B3LYP/6-311++G(d,p) level to compute electrostatic potential maps, highlighting nucleophilic attack sites (e.g., sulfur atom) .
- Reactivity Descriptors : Calculate Fukui indices to identify electrophilic/nucleophilic regions and predict reaction pathways with amines or thiols .
Q. What experimental designs are optimal for studying structure-activity relationships (SAR) in carbamimidothioic acid derivatives?
- Methodology :
- Analog Synthesis : Systematically vary substituents (e.g., electron-withdrawing groups on the phenyl ring) and correlate changes with bioactivity using QSAR models .
- Biological Assays : Use standardized protocols (e.g., MIC assays for antimicrobial activity) with positive/negative controls. For cytotoxicity, employ MTT assays on HEK-293 or HepG2 cells .
- Data Analysis : Apply principal component analysis (PCA) to reduce dimensionality and identify critical structural features driving activity .
Data Management and Reproducibility
Q. How should researchers document synthetic procedures to ensure reproducibility?
- Methodology : Adhere to FAIR data principles by recording reaction parameters (temperature, solvent, catalyst) in an electronic lab notebook (ELN) like Chemotion. Include raw spectral data (NMR, MS) and calibration curves for quantitative analysis .
Q. What are best practices for handling discrepancies in spectral data during structural elucidation?
- Methodology :
- Cross-Validation : Compare experimental NMR shifts with simulated spectra (e.g., using ACD/Labs or MNova).
- Collaborative Tools : Share data via repositories like RADAR4Chem or nmrXiv for peer validation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
